Ethanone, 1-[2'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]-
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Overview
Description
Synthetic Routes and Reaction Conditions:
Biphenyl Derivative Synthesis: The synthesis of 1-[2'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]ethanone typically starts with the preparation of biphenyl derivatives. This involves the coupling of two phenyl rings through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.
Ketone Formation: The final step involves the formation of the ethanone group, which can be achieved through Friedel-Crafts acylation using acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: Ethanone, 1-[2'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]- can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, although this is less common due to the stability of the trifluoromethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl core, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Typical electrophilic aromatic substitution reagents include nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Trifluoromethylbenzoic acid
Reduction: Trifluoromethylbenzyl alcohol
Substitution: Nitro- or bromo-substituted derivatives
Scientific Research Applications
Ethanone, 1-[2'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism by which Ethanone, 1-[2'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]- exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its binding affinity to biological targets. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry.
Comparison with Similar Compounds
Trifluoromethylbenzene: Similar structure but lacks the biphenyl core and ethanone group.
Biphenyl-4-carboxylic acid: Similar biphenyl core but with a carboxylic acid group instead of ethanone.
Trifluoromethylacetophenone: Similar ethanone group but with a single phenyl ring instead of biphenyl.
Uniqueness: Ethanone, 1-[2'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]- is unique due to its combination of a biphenyl core with a trifluoromethyl group and an ethanone moiety, which provides distinct chemical and physical properties compared to its similar compounds.
Biological Activity
Ethanone, 1-[2'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]- (CAS No. 142557-76-4), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its molecular characteristics, synthesis, biological effects, and potential therapeutic applications based on current research findings.
Molecular Characteristics
- Molecular Formula : C15H11F3O
- Molecular Weight : 264.24 g/mol
- Structural Features : The compound contains a trifluoromethyl group attached to a biphenyl moiety, which is known to influence its biological properties.
Synthesis
The synthesis of Ethanone derivatives often involves the introduction of the trifluoromethyl group into biphenyl structures through various chemical reactions. The methods typically include:
- Friedel-Crafts acylation
- Nucleophilic substitution reactions
These methods allow for modification of the biphenyl structure to enhance biological activity.
Anticancer Activity
Research has indicated that Ethanone derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to Ethanone, particularly those with trifluoromethyl substitutions, have demonstrated significant activity against:
- HCT-116 (colon cancer)
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
A comparative analysis of IC50 values reveals that certain derivatives possess IC50 values below 100 μM, indicating potent cytotoxicity. For example:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Ethanone Derivative A | HCT-116 | 36 |
Ethanone Derivative B | HeLa | 34 |
Ethanone Derivative C | MCF-7 | 47 |
These findings suggest that the trifluoromethyl group enhances the anticancer properties by promoting apoptosis in cancer cells through mechanisms such as mitochondrial membrane potential disruption and caspase activation .
The mechanism underlying the anticancer effects of Ethanone derivatives involves:
- Induction of apoptosis via mitochondrial pathways
- Inhibition of cell proliferation
- Modulation of signaling pathways related to cell survival and death
For instance, studies have highlighted that certain derivatives increase apoptotic markers in treated cells, leading to morphological changes consistent with programmed cell death .
Study on Trifluoromethylated Compounds
A study evaluating various trifluoromethylated compounds found that those similar to Ethanone exhibited enhanced metabolic stability and cytotoxicity compared to their non-trifluoromethylated counterparts. The presence of the trifluoromethyl group was crucial for maintaining activity against resistant cancer cell lines .
In Vivo Studies
In vivo studies involving animal models have shown promising results where Ethanone derivatives were administered to assess their anticancer effects. The results indicated a reduction in tumor size and improved survival rates in treated groups compared to control groups .
Properties
CAS No. |
210535-70-9 |
---|---|
Molecular Formula |
C15H11F3O |
Molecular Weight |
264.24 g/mol |
IUPAC Name |
1-[4-[2-(trifluoromethyl)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C15H11F3O/c1-10(19)11-6-8-12(9-7-11)13-4-2-3-5-14(13)15(16,17)18/h2-9H,1H3 |
InChI Key |
WLXJMCPOUQYUKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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